molecular formula C15H18FN3 B11740545 1-cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine

1-cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine

Katalognummer: B11740545
Molekulargewicht: 259.32 g/mol
InChI-Schlüssel: USXRVFMCKSWDMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine is a chemical compound characterized by its unique structure, which includes a cyclopentyl group, a fluorobenzyl group, and a pyrazolamine core

Vorbereitungsmethoden

The synthesis of 1-cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Cyclopentyl Group: This step may involve the alkylation of the pyrazole ring with a cyclopentyl halide.

    Attachment of the Fluorobenzyl Group: This can be done through a nucleophilic substitution reaction using a fluorobenzyl halide.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

1-Cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of certain diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biochemical processes. Detailed studies are required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall properties, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C15H18FN3

Molekulargewicht

259.32 g/mol

IUPAC-Name

1-cyclopentyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C15H18FN3/c16-13-7-5-12(6-8-13)9-17-14-10-18-19(11-14)15-3-1-2-4-15/h5-8,10-11,15,17H,1-4,9H2

InChI-Schlüssel

USXRVFMCKSWDMW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)N2C=C(C=N2)NCC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.